molecular formula C26H22N4O5 B11273549 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11273549
M. Wt: 470.5 g/mol
InChI Key: RJGCUHPYNQRWOZ-UHFFFAOYSA-N
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Description

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a quinazoline core, an oxadiazole ring, and dimethoxyphenyl and phenethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the oxadiazole ring and the attachment of the dimethoxyphenyl and phenethyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.

Scientific Research Applications

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research.

Properties

Molecular Formula

C26H22N4O5

Molecular Weight

470.5 g/mol

IUPAC Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O5/c1-33-19-12-18(13-20(15-19)34-2)23-28-24(35-29-23)17-8-9-21-22(14-17)27-26(32)30(25(21)31)11-10-16-6-4-3-5-7-16/h3-9,12-15H,10-11H2,1-2H3,(H,27,32)

InChI Key

RJGCUHPYNQRWOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)OC

Origin of Product

United States

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